molecular formula C10H9BrO B083307 2-Bromo-1-tetralone CAS No. 13672-07-6

2-Bromo-1-tetralone

Cat. No. B083307
CAS RN: 13672-07-6
M. Wt: 225.08 g/mol
InChI Key: AYNCWMIFKFADCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Bromo-1-tetralone can be synthesized through several methods, including the bromination of 1-tetralone derivatives under specific conditions. A notable method involves the reaction of tetralones with cyanogen halides, where 1-tetralone reacts with cyanogen bromide to yield 2-bromo-1-tetralone (Parfitt, 1967). This reaction highlights the electrophilic addition of bromine across the tetralone nucleus, demonstrating the reactivity of the tetralone framework towards halogenation.

Molecular Structure Analysis

The molecular structure of 2-bromo-1-tetralone is characterized by spectroscopic techniques such as proton magnetic resonance (p.m.r.) and infrared (i.r.) spectroscopy. The structural elucidation confirms the presence of a bromine atom at the 2-position of the tetralone ring, which significantly impacts the compound's chemical reactivity and physical properties (Parfitt, 1967).

Scientific Research Applications

  • Organic Synthesis

    • 2-Bromo-1-tetralone is often used as a starting material for the synthesis of a range of synthetic heterocyclic compounds .
    • It is also used in the synthesis of many natural products and their derivatives .
    • It has strong reactivity, making it suitable for use in organic synthesis .
  • Pharmaceuticals

    • Many α-tetralone derivatives, including 2-Bromo-1-tetralone, are building blocks used in the synthesis of therapeutically functional compounds .
    • These include some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .
  • Medicinal Chemistry

    • The α-tetralone scaffold, which includes 2-Bromo-1-tetralone, is explored for its diverse biological activities .
    • Structural features of α-tetralone derivatives are responsible for potential therapeutic applications .
  • Photocatalysis

    • In photocatalysis, 2-Bromo-1-tetralone can be used in an intramolecular arene alkylation reaction .
    • This reaction provides a diverse set of fused, partially saturated cores which are of high interest in synthetic and medicinal chemistry .
  • Friedel-Crafts Acylation

    • 2-Bromo-1-tetralone can be used in a Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides .
    • This reaction is operationally trivial and does not require additional catalysts or reagents .
  • Ring Expansion

    • 2-Bromo-1-tetralone can be used in a proton-coupled electron transfer mediated by an organic photoredox catalyst .
    • This enables a metal-free ring expansion of cyclopropanols containing a pendant styrene moiety to provide 1-tetralone and 1-benzosuberone derivatives depending on the substitution pattern of the alkene moiety .

properties

IUPAC Name

2-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCWMIFKFADCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884629
Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-tetralone

CAS RN

13672-07-6
Record name 2-Bromo-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13672-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013672076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-tetralone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(2H)-Naphthalenone, 2-bromo-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,4-dihydronaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-tetralone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-tetralone
Reactant of Route 3
2-Bromo-1-tetralone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-tetralone
Reactant of Route 5
2-Bromo-1-tetralone
Reactant of Route 6
2-Bromo-1-tetralone

Citations

For This Compound
69
Citations
AN Mohammad, A MN Yahya - Rafidain Journal of Science, 2010 - iasj.net
… To a solution of (0.2 mole, 1.07gm) of thiourea in ethanol (5 ml) heated under reflux, 2bromo-1-tetralone or indanone (3,4) (0.1 mole, 3 gm) in ethanol (15 ml) was added during (1.5 hrs)…
Number of citations: 10 www.iasj.net
RT Parfitt - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Under similar conditions, 1-tetralone gave 2-bromo-1-tetralone. Cyanogen chloride cyanated 2-tetralone enamines in the 1-position, but did not affect 1-(3,4-dihydro-1-naphthyl)…
Number of citations: 15 pubs.rsc.org
N Zupančič, B Šket - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
… In the case of 2-bromo-1-tetralone (lc), 26% of l-tetralone (2) and only 2% of &hydroxymethyl-l-tetralone (3) (radical products) were detected; in addition to l-naphthol (4) ( ionic …
Number of citations: 5 www.sciencedirect.com
B Gauni, K Mehariya, A Shah… - Letters in Drug Design …, 2021 - ingentaconnect.com
Substituted tetralones have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic …
Number of citations: 4 www.ingentaconnect.com
GY Sarkis, S Al-Azawe - Journal of Chemical and Engineering …, 1973 - ACS Publications
… 2bromo-1-tetralone, 3-bromoacetoacetic ester, 5-bromoacetylindane, 3-bromoacetylindol, and 2-bromo-7-nitro-1tetralone. The ketones used in Method B were: …
Number of citations: 10 pubs.acs.org
MKM Dirania - 1975 - pascal-francis.inist.fr
Keyword (fr) 2H-NAPHTALENONE-1 DERIVE PHENOL DERIVE NAPHTOL-1 COMPOSE BICYCLIQUE COMPOSE AROMATIQUE CETONE PHENOLS REACTION CHIMIQUE …
Number of citations: 1 pascal-francis.inist.fr
K Rabindran, BD Tilak - Proceedings of the Indian Academy of Sciences …, 1953 - Springer
Polycyclic thiophenes have been prepared starting from aryl thiols and 2-bromo-1-tetralone (1). Condensation of thiophenol with (I) gave 2-(phenylmercapto)-1-tetralone, which on …
Number of citations: 9 link.springer.com
F Ramirez, AF Kirby - Journal of the American Chemical Society, 1953 - ACS Publications
… Others, such as 2-bromo-l-indanone DNP (Vb) and 2-bromo- 1-tetralone DNP (VIb) were recovered unchanged; 2-… 2c On the other hand, 2-bromo-1-tetralone DNP (VIb) (as well as …
Number of citations: 55 pubs.acs.org
FM Moghaddam, H Saeidian, Z Mirjafary… - Journal of Sulfur …, 2006 - Taylor & Francis
… of 2-bromo-1-indanone and 2-bromo-1-tetralone with arylthioacetamides in good yields. … Then a solution of 2-bromo-1-indanone or 2-bromo-1-tetralone Citation22 (4 mmol) in toluene (…
Number of citations: 8 www.tandfonline.com
G Baddeley, JR Cooke - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… The method involved the action of perbenzoic acid on 2-bromo- 1-tetralone and 6-bromo-1 : 2-benzosuberone respectively, and the hydrolysis of the resulting bromo-lactones by …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.